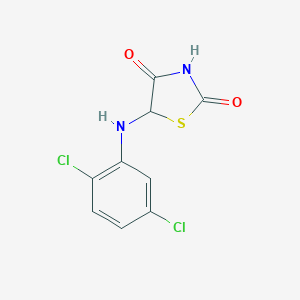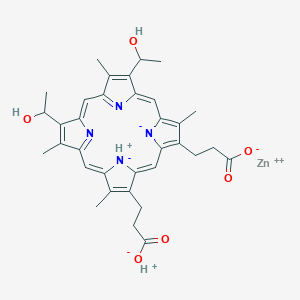
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione, also known as BETD, is a thiazolidinedione compound that has been extensively studied in recent years due to its potential therapeutic properties. BETD has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
科学研究应用
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to have anti-diabetic effects, making it a potential treatment for type 2 diabetes.
作用机制
The mechanism of action of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to activate AMPK, a protein that regulates energy metabolism and plays a role in the development of diabetes.
Biochemical and Physiological Effects:
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to improve glucose metabolism and insulin sensitivity, which are key factors in the development of diabetes.
实验室实验的优点和局限性
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, making it a well-characterized compound. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are also limitations to using 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione. One area of interest is the development of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione and its potential therapeutic applications. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione may also have applications in other areas, such as neurodegenerative diseases and cardiovascular disease, which should be explored in future research.
合成方法
The synthesis of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione involves the reaction of 4-ethoxyaniline with thiazolidine-2,4-dione and benzyl bromide in the presence of a base. This reaction results in the formation of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione, which can be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
属性
分子式 |
C18H18N2O3S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
3-benzyl-5-(4-ethoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O3S/c1-2-23-15-10-8-14(9-11-15)19-16-17(21)20(18(22)24-16)12-13-6-4-3-5-7-13/h3-11,16,19H,2,12H2,1H3 |
InChI 键 |
JXLMYAXVKLZYGE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
规范 SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)


![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)




![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
